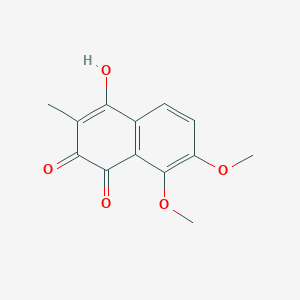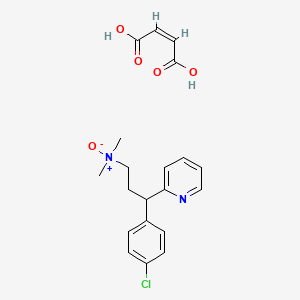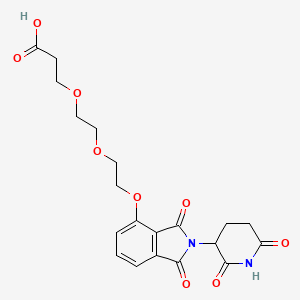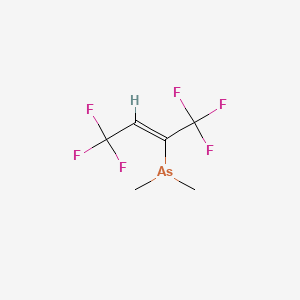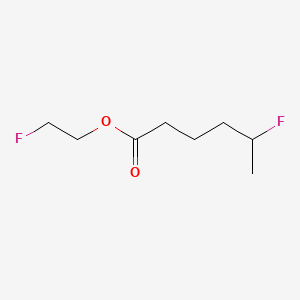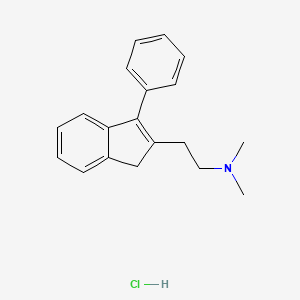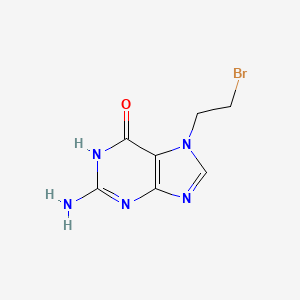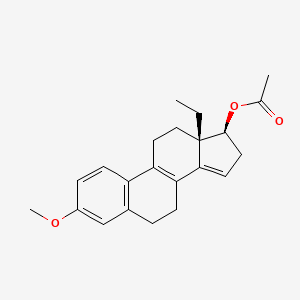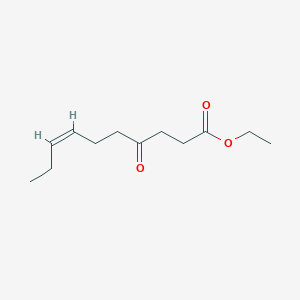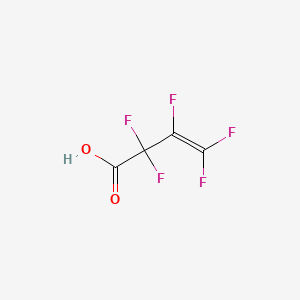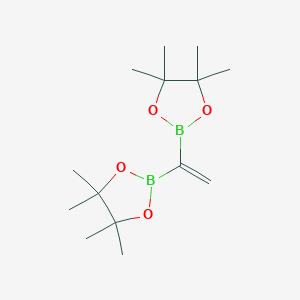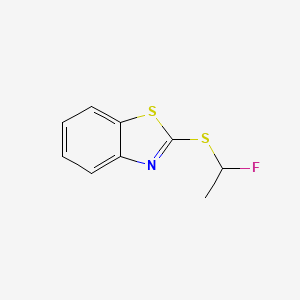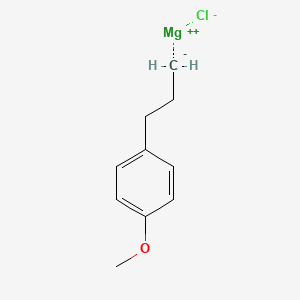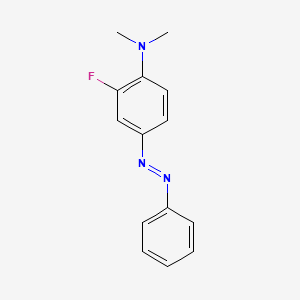
2-Fluoro-4-dimethylaminoazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-dimethylaminoazobenzene is a synthetic organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by their azo group (-N=N-) linking two aromatic rings. This compound is particularly notable for its applications in scientific research, especially in the fields of chemistry and biology. It is also known for its potential carcinogenic properties, which have been the subject of various studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-dimethylaminoazobenzene typically involves the diazotization of 2-fluoroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to maintain product purity and yield. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted azobenzenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-dimethylaminoazobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in studying reaction mechanisms.
Biology: Employed in studies related to carcinogenesis due to its potential carcinogenic properties.
Medicine: Investigated for its effects on cellular processes and potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-dimethylaminoazobenzene involves its interaction with cellular components, leading to alterations in cellular processes. It is known to cause mitochondrial swelling and disrupts the electron transport chain, leading to oxidative stress and potential cell damage . The compound’s carcinogenic properties are attributed to its ability to form DNA adducts, leading to mutations and cancer development.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-dimethylaminoazobenzene can be compared with other similar compounds such as:
- 3-Fluoro-4-dimethylaminoazobenzene
- 2,5,2’,5’-Tetrafluoro-4-dimethylaminoazobenzene
- 2’-Methoxy-4-dimethylaminoazobenzene
These compounds share similar structural features but differ in their substitution patterns, which can influence their chemical reactivity and biological activity. For instance, the presence of multiple fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets .
Eigenschaften
CAS-Nummer |
321-25-5 |
|---|---|
Molekularformel |
C14H14FN3 |
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
2-fluoro-N,N-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H14FN3/c1-18(2)14-9-8-12(10-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI-Schlüssel |
KIBZHRFPPOCTSY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


